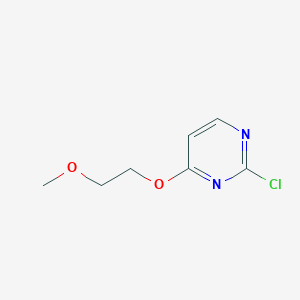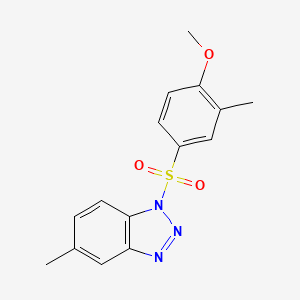![molecular formula C18H15NO3S B2968249 Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate CAS No. 321430-11-9](/img/structure/B2968249.png)
Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate, also known as M4MBT, is a chemical compound with a broad range of uses in scientific research and laboratory experiments. It is a member of the thiazolylbenzenecarboxylate family, which is composed of a benzene ring with a thiazole and carboxylate group attached. The compound is highly lipophilic and has been used in a variety of applications, including drug delivery, drug design, and biochemical assays.
Scientific Research Applications
Photodynamic Therapy Applications
Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate derivatives have been explored for their potential in photodynamic therapy (PDT). The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have shown promising applications in PDT for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Applications in Organic Chemistry
This compound and its derivatives have been utilized in various synthetic applications, including the formation of iodobenzene derivatives through iodine-induced intramolecular cyclization. This reaction demonstrates the compound's utility in synthesizing complex organic molecules with potential applications in medicinal chemistry and materials science (Matsumoto, Takase, & Ogura, 2008).
Corrosion Inhibition
Benzimidazole derivatives, which can be synthesized from compounds similar to this compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. This research highlights the compound's potential applications in protecting metal surfaces from corrosion, which is crucial for industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).
Material Science and Liquid Crystal Technology
The synthesis of heterocyclic compounds like 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate demonstrates the potential of this compound derivatives in developing new materials with liquid crystal properties. Such materials have applications in displays and other optical devices, showcasing the versatility of this compound in material science (Ha, Koh, Win, & Ong, 2009).
Antiinflammatory Activity
Research on thiazolo[3,2‐a]pyrimidines derived from this compound has revealed significant antiinflammatory activity. This finding highlights the compound's potential in developing new therapeutic agents for treating inflammation-related disorders (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).
properties
IUPAC Name |
methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-21-15-9-7-12(8-10-15)16-11-23-17(19-16)13-3-5-14(6-4-13)18(20)22-2/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLKFLZPXWTQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2968167.png)

![4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2968169.png)

![4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine](/img/structure/B2968171.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2968180.png)


![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2968186.png)
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2968187.png)
![2-[2-(Trifluoromethyl)benzamido]benzamide](/img/structure/B2968188.png)
![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2968189.png)